3-(2-Furylacryloyl)phenylalanylleucine
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Overview
Description
3-(2-Furylacryloyl)phenylalanylleucine, commonly known as FAFL, is a type of peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
FAFL has been studied for its potential applications in various fields, including drug discovery, cancer research, and neuroscience. In drug discovery, FAFL has been used as a lead compound for the development of new drugs. It has been found to have a high affinity for certain receptors and enzymes, making it a promising candidate for drug development. In cancer research, FAFL has been studied for its ability to inhibit the growth of cancer cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, FAFL has been studied for its potential role in the regulation of neurotransmitter release.
Mechanism Of Action
The mechanism of action of FAFL is not well understood. However, it has been proposed that FAFL interacts with specific receptors and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
FAFL has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the regulation of neurotransmitter release. It has also been found to have anti-inflammatory properties and to inhibit the growth of bacteria.
Advantages And Limitations For Lab Experiments
One advantage of using FAFL in lab experiments is its high affinity for certain receptors and enzymes. This makes it a promising candidate for drug development and other applications. However, one limitation of using FAFL is its high cost and limited availability. It may also have potential side effects that need to be further studied.
Future Directions
There are many future directions for research on FAFL. One area of research could be the development of new drugs based on the structure of FAFL. Another area of research could be the exploration of FAFL's potential role in the regulation of neurotransmitter release and its potential applications in the treatment of neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of FAFL and its potential side effects.
Synthesis Methods
FAFL is synthesized through a solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a growing peptide chain on a solid support. The amino acids are added in a specific order to create the desired sequence of the peptide. Once the peptide has been synthesized, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
properties
CAS RN |
134876-52-1 |
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Product Name |
3-(2-Furylacryloyl)phenylalanylleucine |
Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-[3-[2-(furan-2-yl)prop-2-enoyl]phenyl]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H26N2O5/c1-13(2)10-18(22(27)28)24-21(26)17(23)12-15-6-4-7-16(11-15)20(25)14(3)19-8-5-9-29-19/h4-9,11,13,17-18H,3,10,12,23H2,1-2H3,(H,24,26)(H,27,28)/t17-,18-/m0/s1 |
InChI Key |
QMWCKLBYCNRQOR-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N |
synonyms |
3-(2-furylacryloyl)phenylalanylleucine 3-(2-furylacryloyl)phenylalanylleucine, (Z)-isomer FA-Phe-Leu |
Origin of Product |
United States |
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